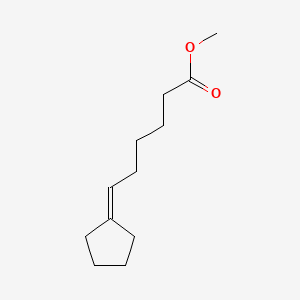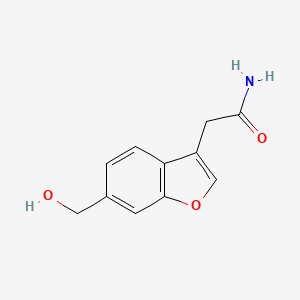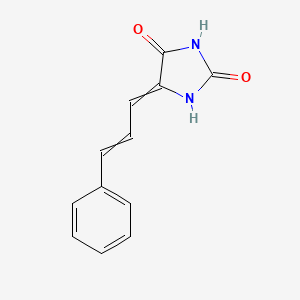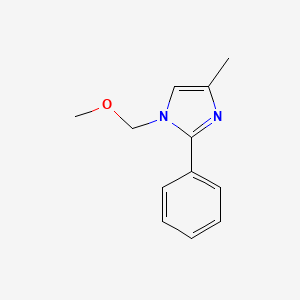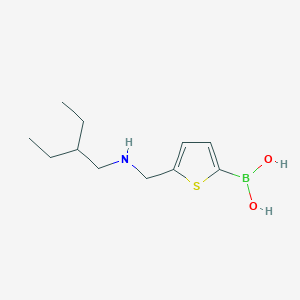
(5-(((2-Ethylbutyl)amino)methyl)thiophen-2-yl)boronic acid
描述
(5-(((2-Ethylbutyl)amino)methyl)thiophen-2-yl)boronic acid is a boronic acid derivative with a unique structure that includes a thiophene ring and an aminoalkyl side chain
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of (5-(((2-Ethylbutyl)amino)methyl)thiophen-2-yl)boronic acid typically involves the reaction of a thiophene derivative with a boronic acid precursor. One common method includes the use of Suzuki-Miyaura coupling reactions, where a halogenated thiophene reacts with a boronic acid or boronate ester in the presence of a palladium catalyst and a base . The reaction conditions often require an inert atmosphere, such as nitrogen or argon, and temperatures ranging from 50°C to 100°C.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification methods such as recrystallization and chromatography are employed to obtain the desired purity of the compound.
化学反应分析
Types of Reactions
(5-(((2-Ethylbutyl)amino)methyl)thiophen-2-yl)boronic acid undergoes various chemical reactions, including:
Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones.
Reduction: The aminoalkyl side chain can be reduced to form secondary or tertiary amines.
Substitution: The boronic acid group can participate in substitution reactions to form new carbon-boron bonds.
Common Reagents and Conditions
Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are commonly used.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed.
Substitution: Palladium catalysts and bases like potassium carbonate (K2CO3) are used in Suzuki-Miyaura coupling reactions.
Major Products
The major products formed from these reactions include various substituted thiophene derivatives, boronate esters, and amine-functionalized compounds.
科学研究应用
Chemistry
In chemistry, (5-(((2-Ethylbutyl)amino)methyl)thiophen-2-yl)boronic acid is used as a building block for the synthesis of more complex molecules. Its boronic acid group allows it to participate in cross-coupling reactions, making it valuable in organic synthesis .
Biology and Medicine
Industry
In industry, this compound can be used in the production of advanced materials, such as organic semiconductors and polymers. Its ability to form stable boron-carbon bonds makes it useful in the fabrication of electronic devices .
作用机制
The mechanism of action of (5-(((2-Ethylbutyl)amino)methyl)thiophen-2-yl)boronic acid involves its interaction with molecular targets through its boronic acid group. This group can form reversible covalent bonds with diols and other nucleophiles, allowing the compound to inhibit enzymes or modulate biological pathways . The thiophene ring and aminoalkyl side chain also contribute to its binding affinity and specificity.
相似化合物的比较
Similar Compounds
2-Aminothiazole derivatives: These compounds share a similar heterocyclic structure and have been studied for their biological activities.
Thiophene-based boronic acids: These compounds have similar chemical properties and applications in organic synthesis.
Uniqueness
(5-(((2-Ethylbutyl)amino)methyl)thiophen-2-yl)boronic acid is unique due to its specific combination of a thiophene ring, an aminoalkyl side chain, and a boronic acid group. This combination provides a distinct set of chemical and biological properties, making it valuable in various research and industrial applications.
属性
CAS 编号 |
919347-31-2 |
|---|---|
分子式 |
C11H20BNO2S |
分子量 |
241.16 g/mol |
IUPAC 名称 |
[5-[(2-ethylbutylamino)methyl]thiophen-2-yl]boronic acid |
InChI |
InChI=1S/C11H20BNO2S/c1-3-9(4-2)7-13-8-10-5-6-11(16-10)12(14)15/h5-6,9,13-15H,3-4,7-8H2,1-2H3 |
InChI 键 |
IAVPJBPHMNNCKQ-UHFFFAOYSA-N |
规范 SMILES |
B(C1=CC=C(S1)CNCC(CC)CC)(O)O |
产品来源 |
United States |
Synthesis routes and methods I
Procedure details









Synthesis routes and methods II
Procedure details







体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
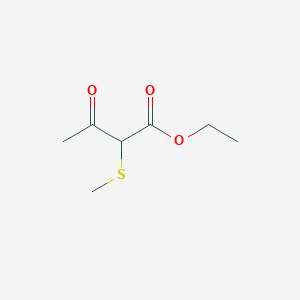
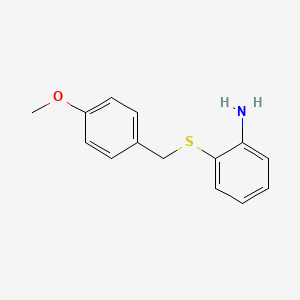
![6-[(2-Methylbenzeneacetyl)amino]pyridine-3-carboxylic acid](/img/structure/B8421633.png)
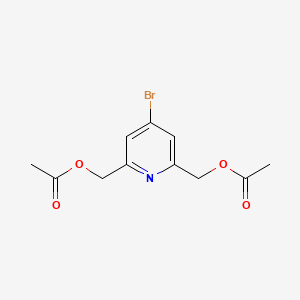
![N-[2-amino-2-(4-chlorophenyl)ethyl]methanesulfonamide](/img/structure/B8421655.png)
![1-[4-(Methylsulfonyl)butyl]cyclopentane carboxylic acid](/img/structure/B8421662.png)
![7-Iodo-2,3,4,5-tetrahydro-1H-benzo[c]azepin-1-one](/img/structure/B8421669.png)
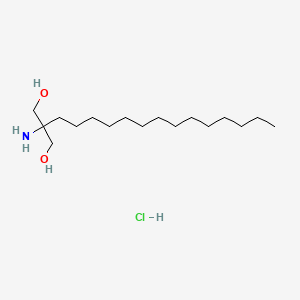
![N-(4,6-difluorobenzo[d]thiazol-2-yl)benzamide](/img/structure/B8421679.png)
